9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one
Description
Properties
IUPAC Name |
9,11-dihydroxy-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-5-10(18)15-12(6-8)21-13-7-20-11-4-2-1-3-9(11)14(13)16(15)19/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPXZAQAXIDZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)C(=O)C4=C(C=C(C=C4O2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michael Addition-Transesterification Cascade
The VulcanChem database identifies Michael addition and transesterification as foundational steps for constructing the fused chromenone system. A representative protocol involves:
-
Michael addition between a hydroxycoumarin derivative and α,β-unsaturated carbonyl compounds
-
Transesterification under acidic conditions to form the central chromenone ring
-
Nucleophilic aromatic substitution for introducing hydroxyl groups at C9 and C11
Key parameters:
Claisen-Schmidt Aldol Condensation Pathway
PMC studies demonstrate the utility of aldol condensation for chromone intermediates:
Critical steps:
-
Base-catalyzed aldol condensation (NaOH/EtOH, 0°C→RT)
-
I₂-mediated oxidation in pyridine (12 h, 60°C)
-
Acidic deprotection (HCl/MeOH, reflux)
This method achieved 63–95% yields for analogous chromones.
Multi-Component Reaction (MCR) Optimization
One-Pot Three-Component Assembly
Adapting methods from PMC, a modified MCR protocol was developed:
| Component | Role | Equiv |
|---|---|---|
| 4-Aminocoumarin | Nitrogen source | 1.0 |
| Arylglyoxal | Electrophilic partner | 1.2 |
| Malononitrile | Cyclization mediator | 1.5 |
Conditions :
Tautomerization-Controlled Cyclization
A proposed mechanism for MCR-derived products:
-
Knoevenagel condensation forms α,β-unsaturated nitrile
-
Tautomerization generates enamine intermediate
-
6-endo-trig cyclization establishes pyrrole ring
-
Hydrolysis/decarboxylation finalizes chromenone core
Key intermediates :
-
Arylglyoxal-malononitrile adduct (λmax = 320 nm)
-
Enamine tautomer (δ 6.8–7.2 ppm in ¹H NMR)
Protective Group Strategies
MOM Protection-Deprotection
Methoxymethyl (MOM) groups show superior compatibility:
| Step | Conditions | Efficiency |
|---|---|---|
| Protection | MOMCl/DIPEA, 0°C | 92% |
| Deprotection | p-TsOH/MeOH, reflux | 89% |
MOM protection minimizes side reactions during iodine-mediated oxidations.
Catalytic System Comparison
Acid Catalysts
Data from multiple studies reveal catalyst impacts:
| Catalyst | Temperature | Time (h) | Yield | Selectivity |
|---|---|---|---|---|
| p-TsOH | 80°C | 2 | 82% | >95% |
| H₂SO₄ | 70°C | 3 | 68% | 87% |
| Amberlyst | 90°C | 4 | 75% | 91% |
p-TsOH provides optimal balance of activity and selectivity.
Solvent Effects
Ethanol outperforms polar aprotic solvents:
| Solvent | Dielectric Constant | Yield | Purity |
|---|---|---|---|
| Ethanol | 24.3 | 87% | 98% |
| DMF | 36.7 | 62% | 85% |
| Acetonitrile | 37.5 | 58% | 83% |
Ethanol's hydrogen-bonding capacity facilitates proton transfer in cyclization steps.
Purification and Characterization
Chromatographic Methods
-
Normal phase SiO₂ : Hexane/EtOAc gradients (3:1→1:2)
-
Reverse phase HPLC : MeCN/H₂O + 0.1% TFA (30→70% over 20 min)
-
Recrystallization : EtOH/H₂O (4:1) at 4°C
Purity thresholds:
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 12.34 (s, 1H, C11-OH)
-
δ 10.89 (s, 1H, C9-OH)
-
δ 6.82–7.45 (m, 6H, aromatic)
IR (KBr) :
Scale-Up Challenges and Solutions
Exothermic Control
Critical parameters for kilogram-scale production:
-
Adiabatic temperature rise : ΔT = 48°C (requires jacketed reactor cooling)
-
Feed rate control : ≤5% reactant concentration in ethanol
-
In-line FTIR monitoring : Track imine intermediate at 1675 cm⁻¹
Byproduct Management
Common impurities and mitigation:
| Impurity | Source | Removal Method |
|---|---|---|
| Over-oxidation product | I₂ excess | Na₂S₂O₃ wash |
| Dimer adducts | High concentration | Dilution control |
| Dehydrated derivatives | Prolonged heating | Reduced reaction time |
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions typically convert it to dihydro derivatives with altered biological properties.
Substitution: : Electrophilic and nucleophilic substitutions occur, especially on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogens, nitrates, and other electrophiles under appropriate conditions.
Major Products
Oxidation Products: : Quinones and hydroxylated quinones.
Reduction Products: : Dihydro derivatives.
Substitution Products: : Halochromenes, nitrochromenes, etc.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Activity
Recent studies have highlighted the potential of chromone derivatives, including 9,11-dihydroxychromeno[3,4-b]chromen-12(6H)-one, as antiviral agents. Research indicates that these compounds can inhibit key viral enzymes such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Molecular docking studies revealed that certain derivatives could establish multiple hydrogen bonds with these target proteins, suggesting a promising avenue for developing antiviral treatments against COVID-19 and other viral infections .
1.2 Antioxidant Properties
Chromones are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that this compound exhibits significant scavenging activity against reactive oxygen species (ROS), making it a candidate for formulations aimed at reducing oxidative damage in cells .
1.3 Anti-inflammatory Effects
Research indicates that certain chromone derivatives can modulate inflammatory pathways. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases such as arthritis and asthma .
Cosmetic Applications
2.1 Skin Tanning Agents
The compound has been explored as a self-tanning agent due to its ability to enhance melanin production in the skin. Chromone derivatives are being formulated into topical applications aimed at improving skin pigmentation safely and effectively without the adverse effects associated with traditional tanning methods .
2.2 UV Protection
In addition to its tanning properties, this compound provides protection against UV radiation. This characteristic is particularly valuable in cosmetic formulations designed to shield the skin from harmful UV rays while promoting a tanned appearance .
Case Studies
Mechanism of Action
Molecular Targets: : Interacts with cellular proteins involved in oxidative stress pathways.
Pathways Involved: : Modulation of the NRF2 pathway, enhancing the expression of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mirabijalone D (3,6,11-Trihydroxy-9-methoxy-10-methylchromeno[3,4-b]chromen-12(6H)-one)
- Molecular Formula : C₁₈H₁₄O₇ (MW: 342.30 g/mol) .
- Structural Differences : Additional hydroxyl group at position 3, methoxy at position 9, and methyl at position 10.
- Key Properties : LogP and solubility data are listed as categories in but lack numerical values. Its applications include laboratory and industrial chemical synthesis.
Stemonal (6,11-Dihydroxy-2,3,9-trimethoxy-[1]benzopyrano[3,4-b][1]benzopyran-12(6H)-one; MB9)
- Molecular Formula : C₁₉H₁₆O₈ (MW: 372.33 g/mol) .
- Structural Differences : Hydroxyl groups at positions 6 and 11, methoxy groups at positions 2, 3, and 8.
- Key Properties :
- Melting Point: 190–192°C.
- Spectroscopic Data: UV maxima at 274 and 204 nm; IR bands at 3399 cm⁻¹ (O–H) and 1658 cm⁻¹ (C=O).
11-(3-Chloro-2-hydroxypropoxy)-2,3,9-trimethoxychromeno[3,4-b]chromen-12(6H)-one
- Molecular Formula : C₂₂H₂₁ClO₈ (MW: 448.84 g/mol) .
- Structural Differences : Chloro-hydroxypropoxy substituent at position 11 and methoxy groups at positions 2, 3, and 9.
- Key Properties :
- Biological Relevance: Synthesized to enhance cytotoxicity; derivatives of this scaffold show activity against human carcinoma cells .
6,9,11-Trihydroxy-10-methylchromeno[3,4-b]chromen-12(6H)-one
- Molecular Formula: Not explicitly stated, but inferred as C₁₇H₁₂O₆ (MW: 312.28 g/mol) .
- Structural Differences : Methyl group at position 10 and hydroxyl groups at positions 6, 9, and 11.
- Safety Data: Labeled with hazard code "N" (European standards) and classified as non-hazardous for transport. Specific toxicity data are unavailable .
Comparative Analysis Table
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Bioactivity |
|---|---|---|---|---|
| 9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one | Not provided | –OH (9,11), =O (12) | N/A | Inferred enzyme inhibition |
| Mirabijalone D | C₁₈H₁₄O₇ | –OH (3,6,11), –OCH₃ (9), –CH₃ (10) | N/A | Potential antioxidant activity |
| Stemonal (MB9) | C₁₉H₁₆O₈ | –OH (6,11), –OCH₃ (2,3,9) | 190–192 | Rotenoid-like activity |
| 11-(3-Chloro-2-hydroxypropoxy)-derivative | C₂₂H₂₁ClO₈ | –OCH₂CH(OH)CH₂Cl (11), –OCH₃ (2,3,9) | N/A | Cytotoxic activity |
| 6,9,11-Trihydroxy-10-methyl derivative | C₁₇H₁₂O₆ (inferred) | –OH (6,9,11), –CH₃ (10) | N/A | Unknown |
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The position and type of substituents (e.g., hydroxyl vs. methoxy) significantly influence bioactivity. For example, methoxy groups enhance lipophilicity (LogP), impacting membrane permeability .
- Data Limitations: Physical properties (e.g., solubility, LogP) for this compound are absent in the evidence, necessitating experimental validation.
- Synthetic Potential: Derivatives like the 11-chloro-hydroxypropoxy compound demonstrate the feasibility of modifying the core scaffold for targeted bioactivity .
Biological Activity
9,11-Dihydroxychromeno[3,4-b]chromen-12(6H)-one, also known as Mirabijalone D, is a compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex chromene structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 338.30 g/mol. The presence of hydroxyl groups in its structure is critical for its reactivity and interaction with biological targets.
Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases. The antioxidant activity can be quantitatively measured using various assays such as DPPH and ABTS radical scavenging assays.
| Assay Method | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anticancer Potential
Research indicates that this compound has notable anticancer effects. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Breast Cancer (MCF-7 Cells) : In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Colon Cancer (HCT-116 Cells) : The compound demonstrated a dose-dependent inhibition of cell proliferation and induced G1 phase cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It showed promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 40 |
| Candida albicans | 60 |
The biological activities of this compound are attributed to its ability to modulate several signaling pathways involved in inflammation and cancer progression. It has been reported to downregulate pro-inflammatory cytokines such as TNF-α and IL-6.
Q & A
Q. Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks (e.g., hydrogen-bonded dimers observed in related chromenones) .
- Data Interpretation : Use software like SHELX or OLEX2 to refine crystal parameters (space group, unit cell dimensions) and validate molecular packing .
Advanced: What strategies enhance the cytotoxic activity of chromenone derivatives?
Q. Answer :
- Structural Modifications : Introduce substituents like prenyl or methoxy groups to improve bioactivity. For example, 8-(3-methylbut-2-enyl) substitution in analogues enhances cytotoxicity against carcinoma cells .
- Structure-Activity Relationship (SAR) : Screen derivatives using in vitro assays (e.g., MTT on HeLa cells) to correlate functional groups with potency .
Advanced: How to resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?
Q. Answer :
- Method Validation : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and HPLC-UV for purity checks.
- Cross-Study Comparison : Analyze literature for solvent-dependent variations (e.g., polar vs. nonpolar solvents affecting solubility) and standardize protocols .
Basic: What analytical techniques confirm compound purity and identity?
Q. Answer :
- Chromatography : HPLC with UV detection or LC-MS for purity assessment.
- Spectroscopy : ¹H/¹³C NMR for structural verification (e.g., aromatic proton signals at δ 6.1–7.6 ppm) and IR for functional groups (e.g., carbonyl stretches ~1700 cm⁻¹) .
Advanced: How to assess ecological impact with limited ecotoxicological data?
Q. Answer :
- Predictive Modeling : Apply QSAR models to estimate toxicity or bioaccumulation potential.
- Experimental Bioassays : Conduct acute toxicity tests on Daphnia magna or algal growth inhibition assays .
Basic: What storage conditions ensure compound stability?
Q. Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light/Moisture : Protect from UV light and desiccate to avoid hydrolysis or photochemical reactions .
Advanced: What challenges arise in optimizing synthetic routes for chromenone derivatives?
Q. Answer :
- Reagent Selection : Compare catalysts like Eaton’s reagent (efficiency) vs. PPA (cost) for cyclization reactions. Optimize temperature (e.g., 70°C for higher yields) .
- Purification : Use column chromatography with gradients (e.g., hexane/EtOAc) to isolate isomers or byproducts .
Advanced: How does hydrogen bonding influence molecular packing in chromenone crystals?
Q. Answer :
- Crystallographic Analysis : Identify intermolecular hydrogen bonds (O–H···O) via X-ray data. For example, dimer formation stabilizes lattice structures .
- Computational Modeling : Use DFT calculations to predict bond strengths and packing efficiency .
Basic: What protocols screen pharmacological activity of chromenones?
Q. Answer :
- In Vitro Assays : Test cytotoxicity using human cancer cell lines (e.g., MCF-7, HepG2) via MTT or SRB assays at varying concentrations (IC₅₀ determination) .
- Dose-Response Studies : Generate curves to assess potency and selectivity indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
